(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol

Catalog No.
S8138150
CAS No.
M.F
C20H24N2O2
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxy...

Product Name

(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol

IUPAC Name

(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19-,20+/m0/s1

InChI Key

LOUPRKONTZGTKE-LFDRZELQSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3CC4C=C)O

(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol, also known as quinidine, is a naturally occurring alkaloid found in the bark of various cinchona tree species []. While its medicinal properties have been known for centuries, current scientific research focuses on its role in treating cardiac arrhythmias.

Antiarrhythmic Effects

Quinidine's primary application in scientific research is its function as a Class IA antiarrhythmic drug. It works by prolonging the action potential duration and refractory period of cardiac myocytes, which helps regulate the heart's electrical activity []. This mechanism is particularly useful in treating conditions like atrial fibrillation and ventricular premature contractions [].

Several studies have explored the efficacy of quinidine compared to other antiarrhythmic medications. However, due to the potential for side effects, quinidine is typically used as a second-line treatment after other options have been exhausted [].

Other Areas of Research

Beyond its established use in treating arrhythmias, there is limited scientific research exploring quinidine's potential applications in other areas. Some studies have investigated its effectiveness in treating malaria, but these have largely been superseded by more effective antimalarial drugs [].

Additional research has looked into quinidine's potential for pain management, but more studies are needed to determine its efficacy and safety profile for this purpose [].

The compound (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol is a complex organic molecule featuring a bicyclic structure with both azabicyclo and quinoline components. This compound belongs to a class of molecules that may exhibit significant pharmacological potential due to their unique structural characteristics. The bicyclic framework contributes to its rigidity and potential for interaction with biological targets, while the methanol moiety may influence its solubility and reactivity.

Involving this compound can be categorized into several types, including:

  • Substitution Reactions: The methanol group can participate in nucleophilic substitution, potentially forming derivatives with different functional groups.
  • Elimination Reactions: The ethenyl group may undergo elimination reactions under specific conditions, leading to the formation of double bonds or cyclic structures.
  • Redox Reactions: The compound may engage in oxidation-reduction processes, especially if it interacts with biological systems where electron transfer is pivotal.

These reactions are typically mediated by enzymes in biological systems, which catalyze the transformation of substrates into products while regulating metabolic pathways

The biological activity of (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol is of great interest, particularly in pharmacology. Compounds with similar structures have been shown to exhibit various activities, such as:

  • Antimicrobial Activity: Many quinoline derivatives possess antibacterial and antifungal properties.
  • Anticancer Activity: Some bicyclic compounds have been investigated for their potential to inhibit cancer cell proliferation.
  • Neurological Effects: Given the presence of the azabicyclo structure, this compound may interact with neurotransmitter systems, influencing cognitive functions or mood disorders.

Computer-aided predictions suggest that this compound could exhibit a spectrum of biological activities based on its structural features .

Synthesis of (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol can be approached through various synthetic strategies:

  • Cyclization Reactions: Starting from simpler precursors, cyclization can be employed to form the bicyclic structure.
  • Functional Group Modification: Methanol can be introduced via functional group transformations on existing compounds.
  • Multi-step Synthesis: A combination of reactions, including alkylation and condensation, may be required to assemble the final product.

The choice of method will depend on the availability of starting materials and desired yield .

Potential applications for this compound include:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases, especially those related to bacterial infections or cancer.
  • Research Tool: Useful in biochemical studies to explore enzyme interactions or metabolic pathways.
  • Chemical Probes: As a molecular probe in biological assays to elucidate mechanisms of action or cellular responses.

The unique structural features may allow it to interact selectively with biological targets, making it a valuable addition to medicinal chemistry .

Interaction studies are crucial for understanding how (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol functions within biological systems:

  • Binding Affinity Assessments: Evaluating how well this compound binds to various receptors or enzymes can provide insights into its mechanism of action.
  • In Vitro Studies: Testing the compound against different cell lines can reveal its cytotoxicity and therapeutic potential.
  • Structure-Activity Relationship Analysis: Understanding how modifications to the structure affect biological activity can guide further development.

Such studies often utilize advanced techniques such as molecular docking and high-throughput screening .

Several compounds share structural or functional similarities with (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol, including:

  • Quinoline Derivatives:
    • Example: 6-chloroquinoline
    • Activity: Antimicrobial properties
  • Bicyclic Compounds:
    • Example: 4-piperidone
    • Activity: Neuroactive effects
  • Methanol Derivatives:
    • Example: Methoxyphenol
    • Activity: Antioxidant effects

Comparison Table

Compound NameStructure TypeNotable Activity
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanolBicyclic + QuinolineAntimicrobial, Anticancer
6-chloroquinolineQuinolineAntimicrobial
4-piperidoneBicyclicNeuroactive
MethoxyphenolMethanol derivativeAntioxidant

This comparison highlights the unique combination of bicyclic and quinoline structures in the target compound, which may confer distinct biological activities not found in other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.183778013 g/mol

Monoisotopic Mass

324.183778013 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-14-2024
Williams et al. Novel targets for Huntington s disease in an mTOR-independent autophagy pathway Nature Chemical Biology, doi: 10.1038/nchembio.79, published online 23 March 2008. http://www.nature.com/naturechemicalbiology

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